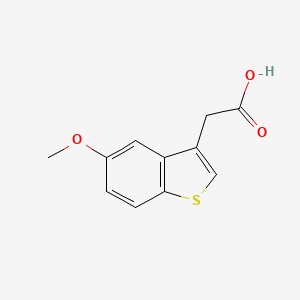
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H10O3S and is characterized by the presence of a benzothiophene ring fused with an acetic acid moiety and a methoxy group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1-benzothiophen-3-yl)acetic acid typically involves the construction of the benzothiophene ring followed by functionalization at the desired positions. One common method is the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene skeleton in a one-step intermolecular manner . This method is advantageous due to its good functional group tolerance and versatility in C2 functionalizations.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
化学反応の分析
Types of Reactions
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
作用機序
The mechanism of action of 2-(5-methoxy-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, receptors, or other proteins involved in disease processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the modulation of cellular signaling pathways and gene expression .
類似化合物との比較
Similar Compounds
BENZO(b)THIOPHENE-3-ACETIC ACID: Lacks the methoxy group at the 5th position.
BENZO(b)THIOPHENE-2-ACETIC ACID: Has the acetic acid moiety at the 2nd position instead of the 3rd.
BENZO(b)THIOPHENE-3-CARBOXYLIC ACID: Contains a carboxylic acid group instead of an acetic acid moiety.
Uniqueness
The presence of the methoxy group at the 5th position in 2-(5-methoxy-1-benzothiophen-3-yl)acetic acid imparts unique chemical and biological properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar benzothiophene derivatives .
特性
CAS番号 |
30129-68-1 |
|---|---|
分子式 |
C11H10O3S |
分子量 |
222.26 g/mol |
IUPAC名 |
2-(5-methoxy-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C11H10O3S/c1-14-8-2-3-10-9(5-8)7(6-15-10)4-11(12)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
InChIキー |
ZVDZFCSTOMPOMO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC=C2CC(=O)O |
正規SMILES |
COC1=CC2=C(C=C1)SC=C2CC(=O)O |
Key on ui other cas no. |
30129-68-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















